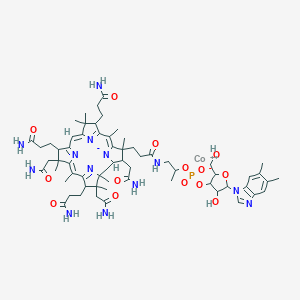
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one (C21H30O4) is a steroid hormone, also known as 20-hydroxyecdysone, that is produced naturally in insects and some plants. It has been widely studied for its potential applications in scientific research, particularly in the fields of developmental biology and endocrinology.
Mécanisme D'action
The mechanism of action of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one involves binding to specific receptors, known as ecdysone receptors, which are present in a variety of organisms, including insects, plants, and mammals. Upon binding, it activates a cascade of signaling pathways that ultimately lead to changes in gene expression and cellular differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one are diverse and depend on the specific organism and tissue type. In insects, it is involved in the regulation of molting and metamorphosis, while in plants, it plays a role in regulating growth and development. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in lab experiments is its specificity for ecdysone receptors, which allows for precise control over gene expression and cellular differentiation. However, one of the limitations is that it may not be suitable for all organisms and tissue types, and its effects may be variable depending on the specific experimental conditions.
Orientations Futures
There are many potential future directions for research on 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, including further exploration of its role in regulating gene expression and cellular differentiation, as well as its potential applications in the treatment of disease. Additionally, there is a need for further research on the synthesis and purification of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, as well as the development of more specific and potent ecdysone receptor agonists.
Méthodes De Synthèse
The synthesis of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for chemical synthesis involves the oxidation of ecdysone, a precursor molecule, using reagents such as chromium trioxide or potassium permanganate. Another method involves the enzymatic conversion of ecdysone using the enzyme ecdysone 20-monooxygenase.
Applications De Recherche Scientifique
The potential applications of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in scientific research are vast, particularly in the fields of developmental biology and endocrinology. It has been shown to play a critical role in insect molting and metamorphosis, and has also been implicated in regulating gene expression and cell differentiation in plants. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
Propriétés
Numéro CAS |
10385-97-4 |
|---|---|
Nom du produit |
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one |
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-6-14(23)10-13(19)2-3-15-16(19)7-9-20-12-25-21(24,11-22)18(20)5-4-17(15)20/h10,15-18,22,24H,2-9,11-12H2,1H3/t15-,16+,17+,18+,19+,20-,21?/m1/s1 |
Clé InChI |
GPYDBMQOMJCWRO-IHMLDWSPSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4C(OC5)(CO)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
Synonymes |
18,20-cyclo-20,21-dihydroxy-4-pregnen-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)